molecular formula C15H23NO2 B5545746 4-(Azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one

4-(Azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B5545746
M. Wt: 249.35 g/mol
InChI Key: HPUVOZZRGIMQGQ-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-1-oxaspiro[45]dec-3-en-2-one is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps. One common method includes the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . The process involves:

    Catalytic Hydrogenation: This step reduces the starting material to form an intermediate.

    Oxidation: The intermediate is then oxidized to introduce the necessary functional groups.

    Bucherer–Bergs Reaction: This reaction forms the spiro compound by cyclizing the intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route to achieve higher yields and cost-effectiveness. The process can be scaled up by using continuous flow reactors and optimizing reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to form different intermediates.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(Azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex spiro compounds.

    Medicine: It is being investigated for its potential use in drug development, particularly as an anti-inflammatory or anti-cancer agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azepan-1-yl)-1-oxaspiro[45]dec-3-en-2-one is unique due to its specific structure, which allows it to interact with different molecular targets compared to other spiro compounds

Properties

IUPAC Name

4-(azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c17-14-12-13(16-10-6-1-2-7-11-16)15(18-14)8-4-3-5-9-15/h12H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUVOZZRGIMQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC(=O)OC23CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331728
Record name 4-(azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801328
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

275363-22-9
Record name 4-(azepan-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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